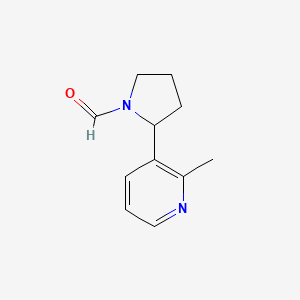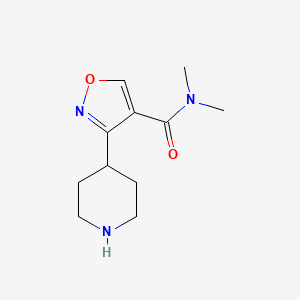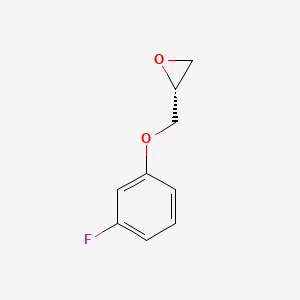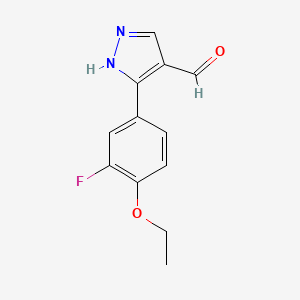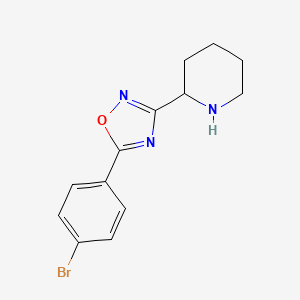
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a bromophenyl group, and a piperidine moiety
Méthodes De Préparation
The synthesis of 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with piperidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
Comparaison Avec Des Composés Similaires
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.
5-(4-Methylphenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole: The presence of a methyl group instead of a bromine atom can affect the compound’s physical and chemical properties.
5-(4-Nitrophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole:
Propriétés
Formule moléculaire |
C13H14BrN3O |
|---|---|
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-3-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14BrN3O/c14-10-6-4-9(5-7-10)13-16-12(17-18-13)11-3-1-2-8-15-11/h4-7,11,15H,1-3,8H2 |
Clé InChI |
VRYMDAKGUVNNDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=NOC(=N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


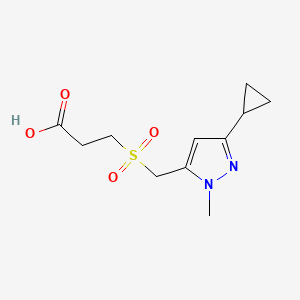
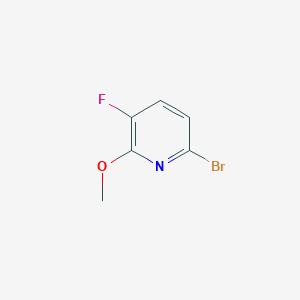
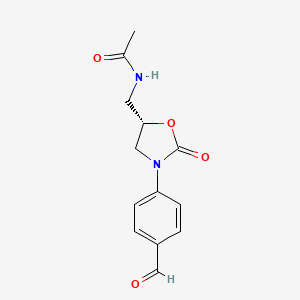
![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)

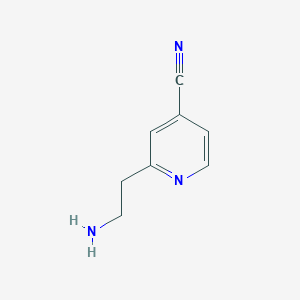
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)

